Dihydrostreptomycin (sulfate)

Description

BenchChem offers high-quality Dihydrostreptomycin (sulfate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dihydrostreptomycin (sulfate) including the price, delivery time, and more detailed information at info@benchchem.com.

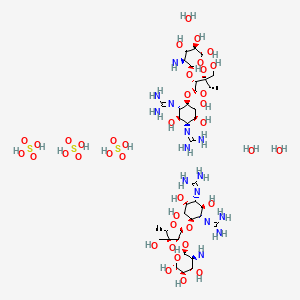

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C40H90N14O39S3 |

|---|---|

Molecular Weight |

1487.4 g/mol |

IUPAC Name |

2-[(1S,2R,3R,4S,5R,6R)-3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(2R,3R,4R,5S)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[(2R,3S,4S,5R,6R)-4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;trihydrate |

InChI |

InChI=1S/2C20H39N7O12.3H2O4S.3H2O/c2*1-4-20(35,3-28)14(38-16-7(25-2)10(31)12(33)15(34)39-16)17(36-4)37-13-6(27-19(23)24)8(29)5(26-18(21)22)9(30)11(13)32;3*1-5(2,3)4;;;/h2*4-17,25,28-35H,3H2,1-2H3,(H4,21,22,26)(H4,23,24,27);3*(H2,1,2,3,4);3*1H2/t2*4-,5+,6-,7-,8+,9-,10-,11+,12+,13+,14-,15+,16+,17-,20+;;;;;;/m00....../s1 |

InChI Key |

CPCGVKYBYKKTBF-VPKRTVRWSA-N |

Isomeric SMILES |

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)O)O)O)NC)(CO)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)O)O)O)NC)(CO)O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)O)O)O)NC)(CO)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)O)O)O)NC)(CO)O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Dihydrostreptomycin Sulfate: A Comprehensive Analysis of its Chemical Properties and Structure

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dihydrostreptomycin sulfate is a semi-synthetic aminoglycoside antibiotic, derived from the fermentation product streptomycin.[1][2] As a critical agent in both veterinary medicine and scientific research, it is renowned for its bactericidal activity against a broad spectrum of gram-positive and gram-negative bacteria, as well as Mycobacterium species.[3][4] This guide provides an in-depth exploration of the core chemical properties, structure, and analytical methodologies pertinent to dihydrostreptomycin sulfate. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical understanding necessary for its effective application, from experimental design to formulation. We will delve into its structural characteristics, physicochemical parameters, mechanism of action at a molecular level, and validated analytical protocols, offering insights grounded in established scientific principles.

Chemical Structure and Stereochemistry

Dihydrostreptomycin is structurally distinguished from its parent compound, streptomycin, by the reduction of the aldehyde group in the streptose moiety to a primary alcohol (a hydroxymethyl group).[1] This seemingly minor modification has significant implications for its biological properties and stability. The molecule is composed of three key subunits linked by glycosidic bonds:

-

Streptidine: A diguanidino-substituted cyclitol (1,3-diguanidino-2,4,5,6-tetrahydroxycyclohexane). The highly basic guanidinium groups are crucial for its interaction with the bacterial ribosome.

-

L-Streptose: A branched-chain sugar, which in dihydrostreptomycin, has its C3' aldehyde reduced to a hydroxymethyl group.

-

N-methyl-L-glucosamine: An amino sugar that is characteristic of this class of antibiotics.

The sulfate salt form, specifically the sesquisulfate, is the most common commercially available form, consisting of two molecules of dihydrostreptomycin associated with three molecules of sulfuric acid.[5][6][7]

Structural Diagram

The complex stereochemistry of dihydrostreptomycin is critical to its biological function. The following diagram illustrates the connectivity of the three core components.

Caption: Molecular architecture of Dihydrostreptomycin.

Physicochemical Properties

The physical and chemical properties of dihydrostreptomycin sulfate dictate its behavior in solution, its formulation possibilities, and its handling requirements. It is typically supplied as a white to off-white crystalline powder or amorphous solid.[5][8] The amorphous form is noted to be more hygroscopic and significantly more water-soluble than its crystalline counterpart.[2]

Key Property Summary

The following table summarizes the essential physicochemical data for dihydrostreptomycin sulfate.

| Property | Value | Reference(s) |

| IUPAC Name | bis(2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine);sulfuric acid | [3] |

| CAS Number | 5490-27-7 | [5] |

| Molecular Formula | (C₂₁H₄₁N₇O₁₂)₂ · 3H₂SO₄ (sesquisulfate) | [5][6][9] |

| Molecular Weight | 1461.42 g/mol | [5][6] |

| Appearance | White or almost white crystalline powder | [5] |

| Solubility | Water: Freely soluble (50-100 mg/mL) PBS (pH 7.2): 10 mg/mL DMSO: Insoluble | [5][6][8][10] |

| pH (200 mg/mL solution) | 4.5 - 7.0 | [11] |

| Optical Rotation | [α]²⁵/D: -88.5° (c=1 in water) | [8] |

Mechanism of Action: A Molecular Perspective

Dihydrostreptomycin sulfate exerts its bactericidal effect by disrupting protein synthesis, a hallmark of aminoglycoside antibiotics.[12] The process is initiated by the active transport of the molecule across the bacterial cell membrane.[1]

Causality of Action: The highly cationic nature of the molecule at physiological pH, due to its guanidinium and amino groups, is fundamental to its mechanism. This positive charge facilitates an initial electrostatic interaction with the negatively charged bacterial cell surface, followed by energy-dependent transport into the cytoplasm.

Once inside the cell, the following events occur:

-

Binding to the 30S Ribosomal Subunit: Dihydrostreptomycin binds irreversibly to a specific site on the 16S rRNA and the S12 protein of the 30S ribosomal subunit.[1][5]

-

Inhibition of Initiation Complex: This binding interferes with the formation of the translation initiation complex, specifically the assembly of the 30S and 50S subunits to form the functional 70S ribosome.[5]

-

mRNA Misreading: The binding event distorts the A-site (aminoacyl-tRNA binding site), leading to the misreading of the mRNA codon. This results in the incorporation of incorrect amino acids into the nascent polypeptide chain.[4]

-

Protein Truncation and Cell Death: The synthesis of aberrant, non-functional, or truncated proteins disrupts essential cellular processes, compromises cell membrane integrity, and ultimately leads to bacterial cell death.[1][5]

Signaling Pathway Diagram

Caption: Mechanism of action of Dihydrostreptomycin.

Analytical Methodologies

Accurate quantification and purity assessment of dihydrostreptomycin sulfate are essential for quality control and research applications. While microbiological assays are traditional, High-Performance Liquid Chromatography (HPLC) offers superior specificity and precision.

HPLC Protocol for Purity Analysis

This protocol is based on an established ion-pair reversed-phase liquid chromatography method, which is highly effective for separating the polar, non-chromophoric dihydrostreptomycin from related substances.[13][14]

Expert Insight: Dihydrostreptomycin lacks a strong UV chromophore. Therefore, detection is performed at a low wavelength (205 nm) where the molecule exhibits some absorbance.[13] The use of an ion-pairing agent, such as sodium octanesulfonate, is critical. This agent forms a neutral complex with the positively charged analyte, allowing it to be retained and separated on a non-polar C18 reversed-phase column. The pH of the mobile phase is maintained at 3.0 to ensure the complete protonation of the guanidinium groups for consistent ion-pairing.[13][14]

Step-by-Step Protocol:

-

Mobile Phase Preparation:

-

Accurately weigh and dissolve 4 g of sodium sulfate and 1.5 g of sodium octanesulfonate in approximately 800 mL of HPLC-grade water.[13][14]

-

Add 100 mL of acetonitrile and 50 mL of a 0.2 M phosphate buffer (pH adjusted to 3.0).[13][14]

-

Make up the final volume to 1 L with HPLC-grade water.

-

Filter through a 0.22 µm membrane filter and degas thoroughly.

-

-

Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of USP Dihydrostreptomycin Sulfate RS in the mobile phase to a final concentration of approximately 1.0 mg/mL.

-

Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution using the mobile phase as the diluent.

-

-

Chromatographic Conditions:

-

Data Analysis:

-

Identify the main dihydrostreptomycin peak based on the retention time of the standard.

-

Calculate the percentage of impurities by area normalization, assuming a response factor of 1.0 for all related substances.

-

HPLC Workflow Diagram

Caption: HPLC workflow for Dihydrostreptomycin analysis.

Stability and Storage

Proper handling and storage are paramount to maintaining the integrity and potency of dihydrostreptomycin sulfate.

Trustworthiness of Protocols: The recommended storage conditions are based on empirical stability data to prevent degradation. Dihydrostreptomycin sulfate is hygroscopic, and exposure to moisture should be minimized.[8] It should be stored in tightly sealed containers.[11]

-

Long-Term Storage: For solid material, storage at -20°C is recommended, which provides stability for at least 4 years.[10] Storage at 2-8°C is also acceptable.[4][5]

-

Solution Stability: Aqueous stock solutions should be freshly prepared. For short-term storage, they can be kept at 2-8°C for a few days. For longer-term storage, it is advisable to store aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.

Conclusion

Dihydrostreptomycin sulfate remains a compound of significant interest due to its potent antibacterial properties. A thorough understanding of its chemical structure—particularly the reduced aldehyde and the cationic guanidinium groups—is directly linked to its mechanism of action and its analytical challenges. The physicochemical properties, such as its high polarity and solubility, necessitate specific analytical approaches like ion-pair chromatography for accurate assessment. By adhering to the detailed protocols and understanding the chemical principles outlined in this guide, researchers and developers can ensure the reliable and effective use of this important aminoglycoside antibiotic in their work.

References

- The Science Behind Dihydrostreptomycin Sulfate: Efficacy and Mechanisms. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- PubChem. (n.d.). Dihydrostreptomycin Sulfate. National Center for Biotechnology Information.

- Wikipedia. (n.d.). Dihydrostreptomycin.

- PubChem. (n.d.). Dihydrostreptomycin sulphate. National Center for Biotechnology Information.

- Adams, E., Roets, E., & Hoogmartens, J. (1999). Liquid chromatographic analysis of dihydrostreptomycin sulfate. Journal of Pharmaceutical and Biomedical Analysis, 21(4), 715–722.

- ElectronicsAndBooks. (n.d.). Liquid chromatographic analysis of dihydrostreptomycin sulfate.

- Request PDF. (n.d.). Liquid chromatographic analysis of dihydrostreptomycin sulfate.

- Google Patents. (n.d.). Preparation of crystalline dihydro-streptomycin sulfate.

- Google Patents. (n.d.). A kind of preparation method of dihydrostreptomycin sulfate.

- Scilit. (n.d.). Determination of streptomycin sulfate and dihydrostreptomycin sulfate by high-performance liquid chromatography.

- Yamasaki, T., Tsuchiya, T., & Umezawa, S. (1978). A synthesis of dihydrostreptomycin. The Journal of Antibiotics, 31(12), 1233–1237.

- NUCLEUS information resources. (n.d.). Determination of Streptomycin in Honey by means of LC/MS-MS.

- Drugbank. (n.d.). Dihydrostreptomycin sulfate | Drug Information, Uses, Side Effects, Chemistry.

- USP. (n.d.). Dihydrostreptomycin Sulfate.

Sources

- 1. Dihydrostreptomycin - Wikipedia [en.wikipedia.org]

- 2. Dihydrostreptomycin sulfate | 5490-27-7 [chemicalbook.com]

- 3. Dihydrostreptomycin Sulfate | C42H88N14O36S3 | CID 21653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. goldbio.com [goldbio.com]

- 5. toku-e.com [toku-e.com]

- 6. abmole.com [abmole.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Dihydrostreptomycin sulfate | 5490-27-7 [amp.chemicalbook.com]

- 9. store.usp.org [store.usp.org]

- 10. caymanchem.com [caymanchem.com]

- 11. trungtamthuoc.com [trungtamthuoc.com]

- 12. nbinno.com [nbinno.com]

- 13. Liquid chromatographic analysis of dihydrostreptomycin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of Dihydrostreptomycin on the 30S Ribosomal Subunit

This guide provides a comprehensive technical overview of the molecular interactions and functional consequences of dihydrostreptomycin's binding to the bacterial 30S ribosomal subunit. It is intended for researchers, scientists, and professionals in drug development who seek a deep understanding of this classic antibiotic's mechanism of action.

Introduction: The Enduring Enigma of Aminoglycosides

Dihydrostreptomycin, a semi-synthetic derivative of streptomycin, belongs to the aminoglycoside class of antibiotics, which have been a cornerstone in treating serious Gram-negative bacterial infections for decades.[1] Their bactericidal activity stems from their ability to disrupt the intricate process of protein synthesis by targeting the bacterial ribosome.[2][3] Specifically, dihydrostreptomycin exerts its effects by binding to the 30S ribosomal subunit, a key player in the initiation and fidelity of translation.[4][5] Understanding the precise mechanism of this interaction is not only of fundamental scientific interest but also crucial for the development of novel antimicrobial agents that can overcome emerging resistance.

This guide will delve into the structural basis of dihydrostreptomycin's interaction with the 30S subunit, elucidate its multifaceted impact on translational processes, and discuss the primary mechanisms by which bacteria develop resistance. Furthermore, we will explore key experimental methodologies that have been instrumental in unraveling these molecular details.

The 30S Ribosomal Subunit: A Prime Target for Antibiotics

The bacterial 70S ribosome is a complex macromolecular machine composed of a large 50S subunit and a small 30S subunit.[6] The 30S subunit is primarily responsible for decoding the messenger RNA (mRNA) template and ensuring the correct aminoacyl-transfer RNA (aa-tRNA) is selected.[7] It is a ribonucleoprotein complex, with the 16S ribosomal RNA (rRNA) forming its structural and functional core, complemented by numerous ribosomal proteins.[6] The decoding center, or A-site, located within the 30S subunit, is a critical region for maintaining translational fidelity.[6] The intricate and highly conserved nature of this site makes it a vulnerable target for a variety of antibiotics, including dihydrostreptomycin.[8]

The Molecular Embrace: Dihydrostreptomycin's Binding Site on the 30S Subunit

Dihydrostreptomycin binds to a specific and highly conserved region of the 16S rRNA within the 30S subunit.[9][10][11] This binding pocket is formed by the juxtaposition of several helices of the 16S rRNA, creating a unique topographical site.[12]

Key molecular interactions include:

-

16S rRNA: Dihydrostreptomycin directly interacts with the phosphate backbone of the 16S rRNA.[13] Cross-linking studies have identified specific regions of the 16S rRNA, including nucleotides in the vicinity of positions 892-917 and 1394-1415, as being in close proximity to the bound drug.[12] These regions are brought together in the tertiary structure of the ribosome to form the binding site.

-

Ribosomal Protein S12: The ribosomal protein S12 (rpsL) plays a crucial role in modulating the interaction of dihydrostreptomycin with the ribosome.[14] Mutations in the rpsL gene are a well-established mechanism of streptomycin resistance, highlighting the importance of this protein in the drug's action.[15] S12 is located near the decoding center and its conformation influences translational accuracy. Dihydrostreptomycin binding is thought to stabilize a particular conformation of S12 that is prone to errors.

The binding of dihydrostreptomycin is a rapid process, with the active conformation of the 30S subunit being the preferred target.[16] While both streptomycin and dihydrostreptomycin bind to the same site, dihydrostreptomycin exhibits a lower binding affinity.[9][10][17]

Visualizing the Interaction: Dihydrostreptomycin Binding to the 30S Subunit

Caption: Dihydrostreptomycin binding to the 30S ribosomal subunit.

Disruption of Translational Fidelity: The Core Mechanism of Action

The binding of dihydrostreptomycin to the 30S subunit has profound consequences for the fidelity and efficiency of protein synthesis. The primary mechanisms of action are twofold: the induction of mRNA misreading and the inhibition of translation initiation.[4][5]

Induction of mRNA Misreading

Under normal conditions, the ribosome maintains a high degree of accuracy in matching the mRNA codon with the corresponding aa-tRNA anticodon. Dihydrostreptomycin disrupts this proofreading mechanism, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[15] This misreading is a key contributor to the bactericidal effect of the antibiotic, as the accumulation of non-functional or toxic proteins can be lethal to the cell.[4]

The proposed mechanism for misreading involves the stabilization of a ribosomal conformation that has a higher affinity for near-cognate aa-tRNAs.[18] Dihydrostreptomycin binding is thought to lock the ribosome in a state that mimics the conformational changes that normally occur upon binding of a correct (cognate) aa-tRNA, thereby tricking the ribosome into accepting incorrect substrates.[19]

Inhibition of Translation Initiation

At higher concentrations, dihydrostreptomycin can also inhibit the initiation of protein synthesis.[5] The initiation complex in bacteria consists of the 30S subunit, mRNA, initiator tRNA (fMet-tRNA), and initiation factors. Dihydrostreptomycin can interfere with the proper assembly of this complex, preventing the transition to the elongation phase of translation.[4] This leads to a stall in protein synthesis and contributes to the overall antimicrobial effect.[20]

Visualizing the Impact on Translation

Caption: Dual inhibitory effects of dihydrostreptomycin on translation.

Bacterial Resistance: Evading the Antibiotic Assault

The clinical utility of dihydrostreptomycin has been challenged by the emergence of bacterial resistance. The primary mechanisms of resistance are:

-

Modification of the Ribosomal Target: Mutations in the gene encoding ribosomal protein S12 (rpsL) are a common cause of high-level resistance to streptomycin and dihydrostreptomycin.[15] These mutations can alter the binding site of the drug, reducing its affinity for the ribosome.

-

Enzymatic Inactivation: Bacteria can acquire genes that encode for aminoglycoside-modifying enzymes.[1][2] These enzymes chemically modify the antibiotic, for instance, through adenylylation or phosphorylation, rendering it unable to bind to its ribosomal target.[14]

-

Reduced Permeability and Efflux: Alterations in the bacterial cell envelope can decrease the uptake of dihydrostreptomycin.[21] Additionally, bacteria can acquire efflux pumps that actively transport the antibiotic out of the cell, preventing it from reaching its intracellular target.

| Resistance Mechanism | Molecular Basis | Consequence |

| Target Modification | Mutations in the rpsL gene (ribosomal protein S12) | Decreased binding affinity of dihydrostreptomycin to the 30S subunit. |

| Enzymatic Inactivation | Acquisition of genes for aminoglycoside-modifying enzymes (e.g., adenylyltransferases, phosphotransferases) | Covalent modification of dihydrostreptomycin, preventing its interaction with the ribosome.[14] |

| Reduced Permeability/Efflux | Changes in outer membrane porins or acquisition of efflux pumps | Decreased intracellular concentration of dihydrostreptomycin. |

Experimental Methodologies for Studying Dihydrostreptomycin-Ribosome Interactions

A variety of experimental techniques have been pivotal in elucidating the mechanism of action of dihydrostreptomycin.

Protocol 1: In Vitro Translation Assay to Assess Misreading

This assay measures the ability of dihydrostreptomycin to induce errors in protein synthesis using a cell-free system.

Principle: A synthetic mRNA template, typically poly(U), is used to direct the synthesis of polyphenylalanine. In the presence of dihydrostreptomycin, the ribosome will erroneously incorporate other amino acids, such as isoleucine. The level of misincorporation is quantified by using radiolabeled amino acids.

Methodology:

-

Prepare a cell-free translation system: This typically consists of purified ribosomes, tRNAs, amino acids (one of which is radiolabeled, e.g., [14C]-isoleucine, while phenylalanine is unlabeled), and the necessary protein factors and energy sources.

-

Set up reactions: Prepare reaction tubes with and without varying concentrations of dihydrostreptomycin.

-

Initiate translation: Add the poly(U) mRNA template to start the reaction and incubate at 37°C.

-

Terminate the reaction: Stop the synthesis by adding a strong acid (e.g., trichloroacetic acid) to precipitate the newly synthesized polypeptides.

-

Quantify incorporation: Filter the precipitate and measure the amount of incorporated radiolabeled amino acid using a scintillation counter.

-

Analyze results: An increase in the incorporation of the non-cognate radiolabeled amino acid in the presence of dihydrostreptomycin indicates misreading.

Protocol 2: Ribosome Footprinting to Determine Drug Binding Site

This technique identifies the specific region of the rRNA that is protected by the binding of a ligand, such as an antibiotic.

Principle: The binding of dihydrostreptomycin to the 16S rRNA shields the RNA from enzymatic or chemical cleavage. By analyzing the cleavage patterns in the presence and absence of the drug, the binding site can be mapped.

Methodology:

-

Form the antibiotic-ribosome complex: Incubate purified 30S ribosomal subunits with dihydrostreptomycin.

-

Perform limited cleavage: Treat the complex with a nuclease (e.g., RNase T1) or a chemical probe (e.g., dimethyl sulfate) under conditions that result in, on average, one cut per RNA molecule.

-

Isolate and purify the RNA: Extract the 16S rRNA from the reaction mixture.

-

Perform primer extension: Use a radiolabeled DNA primer that is complementary to a downstream region of the 16S rRNA and reverse transcriptase to synthesize cDNA. The reverse transcriptase will stop at the sites of cleavage.

-

Analyze the fragments: Separate the cDNA fragments by denaturing polyacrylamide gel electrophoresis. The protected regions will appear as "footprints" – areas with a significant reduction in cleavage in the presence of dihydrostreptomycin compared to the control.

Experimental Workflow Visualization

Caption: Workflow for key experiments in studying dihydrostreptomycin's action.

Conclusion and Future Perspectives

Dihydrostreptomycin's mechanism of action on the 30S ribosomal subunit is a classic example of targeted antibiotic therapy. Its ability to disrupt translational fidelity and inhibit initiation underscores the vulnerability of the bacterial ribosome. While resistance remains a significant clinical challenge, the detailed molecular understanding of dihydrostreptomycin's interaction with its target provides a valuable framework for the rational design of new aminoglycosides and other ribosome-targeting antibiotics. Future research will likely focus on developing compounds that can evade existing resistance mechanisms, potentially by targeting different ribosomal states or by inhibiting the modifying enzymes directly. The continued exploration of the intricate dance between antibiotics and the ribosome will undoubtedly pave the way for the next generation of antimicrobial therapies.

References

- ResearchGate. (n.d.). Aminoglycosides: Mechanisms of Action and Resistance.

- Jana, S., & Deb, J. K. (2006). Aminoglycosides: Activity and Resistance. Antimicrobial Agents and Chemotherapy, 50(6), 1863-1871.

- Vakulenko, S. B., & Mobashery, S. (2003). Aminoglycosides: Perspectives on Mechanisms of Action and Resistance and Strategies to Counter Resistance. Clinical Microbiology Reviews, 16(3), 430-450.

- Garneau-Tsodikova, S., & Labby, K. J. (2016). Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives. MedChemComm, 7(1), 11-27.

- Pharmacy 180. (n.d.). Aminoglycoside Antibiotics - Properties, Mechanism of Action, Mechanism of Resistance, Shared Toxicities, Precautions and Interactions, Uses.

- Wallace, B. J., Tai, P. C., & Davis, B. D. (1973). Effects of Dihydrostreptomycin on Ribosome Function In Vivo: Lack of Correlation Between Changes in Ribosome Patterns and Growth. Journal of Molecular Biology, 75(3), 391-400.

- Garvin, R. T., Biswas, D. K., & Gorini, L. (1974). The Effects of Streptomycin or Dihydrostreptomycin Binding to 16S RNA or to 30S Ribosomal Subunits. Proceedings of the National Academy of Sciences, 71(10), 3814-3818.

- PubMed. (1974). The effects of streptomycin or dihydrostreptomycin binding to 16S RNA or to 30S ribosomal subunits.

- Garvin, R. T., Biswas, D. K., & Gorini, L. (1974). The Effects of Streptomycin or Dihydrostreptomycin Binding to 16S RNA or to 30S Ribosomal Subunits.

- Gravel, M., Melançon, P., & Brakier-Gingras, L. (1987). Cross-linking of Streptomycin to the 16S Ribosomal RNA of Escherichia Coli. Biochemistry, 26(19), 6227-6232.

- PNAS. (1974). The Effects of Streptomycin or Dihydrostreptomycin Binding to 16S RNA or to 30S Ribosomal Subunits.

- Miskin, R., & Zamir, A. (1970). Ribosome activation and the binding of Dihydrostreptomycin: Effect of polynucleotides and temperature on activation. Journal of Molecular Biology, 54(2), 379-386.

- Spedding, G. (Ed.). (1990). Ribosomes and Protein Synthesis: A Practical Approach. Oxford University Press.

- Wilson, D. N. (2014). Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design. Nature Reviews Microbiology, 12(1), 35-48.

- Brown, T. D., & Bodley, J. W. (1969). Effect of dihydrostreptomycin on protein synthesis in whole cells and in cell-free extracts of a streptomycin-dependent strain of Escherichia coli B. Journal of Bacteriology, 100(1), 247-253.

- Böttger, E. C. (2000). Structural basis for selectivity and toxicity of ribosomal antibiotics. EMBO Reports, 1(4), 318-323.

- Blanchard, S. C. (2012). Mechanistic insights into antibiotic action on the ribosome through single-molecule fluorescence imaging. Current Opinion in Structural Biology, 22(1), 109-118.

- Brown, T. D., & Bodley, J. W. (1969). Effect of Dihydrostreptomycin on Protein Synthesis in Whole Cells and in Cell-free Extracts of a Streptomycin-dependent Strain of Escherichia coli B. Journal of bacteriology, 100(1), 247–253.

- Dunkle, J. A., et al. (2014). Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature. Nucleic Acids Research, 42(8), 5263-5272.

- ResearchGate. (n.d.). Interaction of streptomycin with the 30S ribosomal subunit.

- Howe, J. A., et al. (2015). Characterization of Ribosomal Binding and Antibacterial Activities Using Two Orthogonal High-Throughput Screens. Antimicrobial Agents and Chemotherapy, 59(7), 4147-4154.

- Kogut, M., Maltby, E. N., & Prizant, E. (1975). Effects of dihydrostreptomycin on bacterial ribosomes in vivo. The Biochemical journal, 150(1), 121–123.

- Pharmacy 180. (n.d.). Protein synthesis and its selective inhibition.

- Deuser, E., Stöffler, G., Wittmann, H. G., & Apirion, D. (1970). Effect of different mutations in ribosomal protein S5 of Escherichia coli on translational fidelity. Molecular & General Genetics, 109(4), 298-302.

- Brandi, L., et al. (2017). Antibiotics Targeting the 30S Ribosomal Subunit: A Lesson from Nature to Find and Develop New Drugs. Current Topics in Medicinal Chemistry, 17(19), 2157-2175.

- Mahatma Gandhi Central University. (n.d.). INHIBITORS OF PROTEIN SYNTHESIS.

- Polikanov, Y. S., Starosta, A. L., & Wilson, D. N. (2018). The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics. Frontiers in Molecular Biosciences, 5, 48.

- Inomata, K., et al. (2017). Real-Time In-Cell Nuclear Magnetic Resonance: Ribosome-Targeted Antibiotics Modulate Quinary Protein Interactions. Biochemistry, 56(50), 6563-6566.

- Belardinelli, R., et al. (2016).

- ResearchGate. (n.d.). Streptomycin and translational fidelity.

- Yassin, A. S., et al. (2021). tRNAs as Antibiotic Targets. International Journal of Molecular Sciences, 22(11), 5857.

- Fan, Y., et al. (2021). Translational Fidelity during Bacterial Stresses and Host Interactions. International Journal of Molecular Sciences, 22(21), 11883.

- Nichols, W. W. (1982). On the Mechanism of Translocation of Dihydrostreptomycin Across the Bacterial Cytoplasmic Membrane. Microbiological Reviews, 46(4), 459-466.

- Flis, J., et al. (2018). tRNA Translocation by the Eukaryotic 80S Ribosome and the Impact of GTP Hydrolysis. Cell Reports, 25(9), 2277-2289.e6.

- Gromadski, K. B., & Rodnina, M. V. (2004). Streptomycin interferes with conformational coupling between codon recognition and GTPase activation on the ribosome. Nature Structural & Molecular Biology, 11(4), 316-322.

- ResearchGate. (n.d.). High-resolution features of streptomycin binding to the mitoribosome.

Sources

- 1. Aminoglycosides: Perspectives on Mechanisms of Action and Resistance and Strategies to Counter Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacy180.com [pharmacy180.com]

- 5. mgcub.ac.in [mgcub.ac.in]

- 6. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. The effects of streptomycin or dihydrostreptomycin binding to 16S RNA or to 30S ribosomal subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Effects of Streptomycin or Dihydrostreptomycin Binding to 16S RNA or to 30S Ribosomal Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cross-linking of streptomycin to the 16S ribosomal RNA of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Translational Fidelity during Bacterial Stresses and Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 17. pnas.org [pnas.org]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. academic.oup.com [academic.oup.com]

- 20. Effects of Dihydrostreptomycin on Ribosome Function In Vivo: Lack of Correlation Between Changes in Ribosome Patterns and Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pharmacy180.com [pharmacy180.com]

An In-depth Technical Guide to the Biosynthesis of Dihydrostreptomycin in Streptomyces griseus

Introduction: Beyond Streptomycin, A Deeper Look into its Precursor

For decades, the aminoglycoside antibiotic streptomycin, produced by the soil-dwelling bacterium Streptomyces griseus, has been a cornerstone in the treatment of bacterial infections, most notably tuberculosis. However, a nuanced understanding of its biosynthesis reveals a critical precursor, dihydrostreptomycin, which is not merely a transient intermediate but a significant product in its own right. In fact, much of the commercially produced streptomycin is chemically hydrogenated to dihydrostreptomycin. This guide provides a comprehensive technical overview of the biosynthetic pathway of dihydrostreptomycin in S. griseus, intended for researchers, scientists, and drug development professionals. We will delve into the intricate enzymatic reactions, the genetic architecture of the biosynthetic gene cluster, and the complex regulatory networks that govern its production.

The Core Pathway: A Trifecta of Biosynthetic Branches

The biosynthesis of dihydrostreptomycin is a complex process that starts from the primary metabolite D-glucose and diverges into three independent pathways to synthesize its constituent moieties: streptidine-6-phosphate, dTDP-L-dihydrostreptose, and N-methyl-L-glucosamine. These three components are then meticulously assembled to form the final dihydrostreptomycin molecule.

The Streptidine Moiety: A Cyclitol Scaffold

The streptidine core of dihydrostreptomycin is synthesized from D-glucose via myo-inositol. This pathway involves a series of enzymatic steps including oxidation, transamination, phosphorylation, and transamidination with arginine.[1][2] The key intermediate in this branch is streptidine-6-phosphate.

The Dihydrostreptose Moiety: A Branched-Chain Sugar

The formation of the unique branched-chain sugar, dihydrostreptose, is a critical part of the overall biosynthetic pathway. It begins with dTDP-D-glucose and proceeds through a series of enzymatic modifications.

The N-methyl-L-glucosamine Moiety: An Aminosugar

The third component, N-methyl-L-glucosamine, is also derived from D-glucose. While the complete enzymatic pathway is not as well-defined as the other two moieties, it is understood that the conversion from a D-hexose to an L-hexose occurs without the cleavage of the carbon skeleton.[3] Key genes believed to be involved in its formation are strF and strG.[4]

The Dihydrostreptomycin Biosynthetic Gene Cluster (str)

The genes encoding the enzymes for dihydrostreptomycin and streptomycin biosynthesis are clustered together on the S. griseus chromosome. This str gene cluster is a testament to the efficient organization of bacterial secondary metabolite production.

Genetic Organization and Key Genes

The str gene cluster contains a suite of genes responsible for the synthesis of the three core moieties, their assembly, and the regulation of the entire pathway. Below is a table summarizing some of the key genes and their putative functions in dihydrostreptomycin biosynthesis.

| Gene | Encoded Protein/Function | Reference |

| strD | dTDP-glucose synthase | [5] |

| strE | dTDP-glucose 4,6-dehydratase | [5] |

| strM | dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | [5] |

| strL | dTDP-dihydrostreptose synthase | [5] |

| strH | Putative glycosyltransferase (condensing streptidine-6-phosphate and dihydrostreptose) | [4] |

| strF | Involved in N-methyl-L-glucosamine formation | [4] |

| strG | Involved in N-methyl-L-glucosamine formation | [4] |

| strB1 | Amidinotransferase (involved in streptidine biosynthesis) | [6] |

| strR | Pathway-specific transcriptional activator | [7] |

Visualizing the Pathway: From Glucose to Dihydrostreptomycin

To better illustrate the intricate flow of intermediates and the enzymatic steps involved, the following diagrams, generated using Graphviz, depict the core biosynthetic pathways.

Caption: Overview of the three main biosynthetic branches leading to dihydrostreptomycin.

The Penultimate Step: Dihydrostreptomycin as a Precursor to Streptomycin

A crucial aspect of this biosynthetic pathway is the relationship between dihydrostreptomycin and streptomycin. Dihydrostreptomycin-6-phosphate is the direct precursor to streptomycin-6-phosphate. This oxidation is catalyzed by a membrane-bound enzyme, dihydrostreptomycin oxidoreductase. The final step in streptomycin biosynthesis is the dephosphorylation of streptomycin-6-phosphate. This indicates that the biosynthesis of dihydrostreptomycin is not a terminal pathway but rather the penultimate stage in the production of streptomycin.

Caption: The conversion of dihydrostreptomycin-6-P to streptomycin.

Regulatory Cascade: Orchestrating Dihydrostreptomycin Production

The production of dihydrostreptomycin is tightly regulated at the transcriptional level, ensuring its synthesis is coordinated with the physiological state of the cell. A key player in this regulation is A-factor, a microbial hormone that triggers both streptomycin biosynthesis and morphological differentiation in S. griseus.

The A-factor signaling cascade culminates in the activation of the pathway-specific transcriptional activator, StrR. StrR, in turn, binds to the promoter regions of other str genes, switching on the entire biosynthetic pathway. This hierarchical regulatory system allows for a coordinated and efficient production of dihydrostreptomycin.

Caption: The A-factor regulatory cascade for dihydrostreptomycin biosynthesis.

Experimental Protocols: A Guide for the Bench Scientist

Enzyme Assay for Dihydrostreptosyltransferase

The activity of dihydrostreptosyltransferase, which catalyzes the transfer of dihydrostreptose from dTDP-L-dihydrostreptose to streptidine-6-phosphate, can be assayed by monitoring the formation of the product, O-alpha-L-dihydrostreptose(1->4)-streptidine 6-phosphate.

Principle: A radioactive label can be incorporated into one of the substrates (e.g., [¹⁴C]dTDP-L-dihydrostreptose). Following the enzymatic reaction, the product is separated from the unreacted substrate by techniques such as paper chromatography or high-performance liquid chromatography (HPLC). The radioactivity in the product spot or peak is then quantified to determine the enzyme activity.

Generalized Protocol:

-

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), Mg²⁺ or Mn²⁺ ions, streptidine-6-phosphate, and the purified or partially purified enzyme.

-

Initiate the reaction by adding the labeled substrate, [¹⁴C]dTDP-L-dihydrostreptose.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a quenching agent (e.g., ethanol).

-

Separate the product from the substrate using paper chromatography or HPLC.

-

Quantify the radioactivity in the product to calculate the enzyme activity.

For a detailed purification protocol of this enzyme, refer to Kniep and Grisebach (1980).[8]

Gene Knockout in Streptomyces griseus

Investigating the function of specific str genes often requires the creation of knockout mutants. While protocols need to be optimized for each specific strain and gene, a general workflow using intergeneric conjugation from E. coli is commonly employed.

Principle: A knockout vector is constructed containing flanking regions of the target gene and a resistance marker. This vector is transferred from a donor E. coli strain to S. griseus via conjugation. Homologous recombination then leads to the replacement of the target gene with the resistance marker.

Generalized Workflow:

-

Construct the Knockout Vector:

-

Amplify the upstream and downstream flanking regions of the target str gene from S. griseus genomic DNA via PCR.

-

Clone these flanking regions into a suitable vector (e.g., pKC1139-based) on either side of a resistance cassette (e.g., apramycin resistance).

-

-

Intergeneric Conjugation:

-

Transform the knockout vector into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).

-

Grow both the E. coli donor and S. griseus recipient strains to the appropriate growth phase.

-

Mix the donor and recipient cells on a suitable agar medium (e.g., MS agar) and incubate to allow for conjugation.

-

-

Selection of Exconjugants:

-

Overlay the conjugation plates with antibiotics to select for S. griseus exconjugants that have integrated the vector (e.g., nalidixic acid to kill E. coli and the antibiotic corresponding to the resistance marker on the vector).

-

-

Screening for Double Crossover Mutants:

-

Screen the exconjugants for the desired double crossover event (gene replacement) by checking for the loss of a vector-borne marker and confirming the gene deletion by PCR.

-

For more detailed protocols on gene knockout in Streptomyces, refer to Gust et al. (2003) and other resources on Streptomyces genetics.

Quantitative Data and Fermentation Parameters

The production of dihydrostreptomycin is influenced by various fermentation parameters. While specific yields can vary significantly between strains and culture conditions, some general observations have been made.

| Parameter | Observation/Value | Reference |

| pH | Optimal production is often observed in the neutral to slightly alkaline range (pH 7.0-8.0). | [9] |

| Incubation Time | Dihydrostreptomycin production is a secondary metabolic process, typically occurring after the initial growth phase. | [9] |

| Carbon Source | Glucose is a common carbon source, but others like starch can also be utilized. | [10] |

| Nitrogen Source | Amino acids and other complex nitrogen sources can influence yields. | [10] |

| Enzyme Activity | The activity of key biosynthetic enzymes, such as dihydrostreptosyltransferase, peaks before the maximum accumulation of the antibiotic. | [8] |

| Product Titer | Yields can range from micrograms to grams per liter depending on the strain and fermentation conditions. | [11][12] |

Conclusion: A Foundation for Future Research and Development

This technical guide has provided a detailed exploration of the dihydrostreptomycin biosynthetic pathway in Streptomyces griseus. By understanding the intricate enzymatic steps, the genetic basis of production, and the complex regulatory networks, researchers are better equipped to manipulate this pathway for enhanced production of dihydrostreptomycin and for the generation of novel aminoglycoside antibiotics. The provided experimental frameworks serve as a starting point for further investigation into the fascinating world of microbial secondary metabolism.

References

- Silverman, M., & Rieder, S. V. (1960). The formation of N-methyl-L-glucosamine from D-glucose by Streptomyces griseus. Journal of Biological Chemistry, 235, 1251–1254.

- Walker, J. B. (1971). Enzymatic reactions involved in streptomycin biosynthesis and metabolism. Lloydia, 34(4), 363–371.

- KEGG PATHWAY: Streptomycin biosynthesis - Streptomyces griseus. (n.d.).

- Kniep, B., & Grisebach, H. (1980). Biosynthesis of streptomycin. Purification and properties of a dTDP-L-dihydrostreptose: streptidine-6-phosphate dihydrostreptosyltransferase from Streptomyces griseus. European Journal of Biochemistry, 105(1), 139–144.

- Maier, S., & Grisebach, H. (1979). Biosynthesis of streptomycin. Enzymic oxidation of dihydrostreptomycin (6-phosphate) to streptomycin (6-phosphate) with a particulate fraction of Streptomyces griseus. Biochimica et Biophysica Acta, 586(2), 231–241.

- Distler, J., Mansouri, K., Mayer, G., Stockmann, M., & Piepersberg, W. (1992). Streptomycin biosynthesis and its regulation in Streptomycetes. Gene, 115(1-2), 105–111.

- Kniep, B., & Grisebach, H. (1980). Biosynthesis of streptomycin. Purification and properties of a dTDP-L-dihydrostreptose: streptidine-6-phosphate dihydrostreptosyltransferase from Streptomyces griseus. European Journal of Biochemistry, 105(1), 139–144.

- Hirose-Kumagai, A., Yagita, A., & Akamatsu, N. (1977). Biosynthesis of N-methyl-L-glucosamine from D-glucose by Streptomyces griseus. Biochimica et Biophysica Acta, 499(3), 447–449.

- Hosoya, Y., Okamoto, S., Muramatsu, H., & Ochi, K. (1998). Acquisition of Certain Streptomycin-Resistant (str) Mutations Enhances Antibiotic Production in Bacteria. Antimicrobial Agents and Chemotherapy, 42(8), 2041–2047.

- Ohnishi, Y., Kameyama, S., Onaka, H., & Horinouchi, S. (1999). The A-factor regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus: identification of a target gene of the A-factor receptor. Molecular Microbiology, 34(1), 102–111.

- Retzlaff, L., & Distler, J. (1995). The regulator of streptomycin gene expression, StrR, of Streptomyces griseus is a DNA binding activator protein with multiple recognition sites. Molecular Microbiology, 18(1), 151–162.

- Vujaklija, D., Ueda, K., Hong, S. K., Beppu, T., & Horinouchi, S. (1991). Identification of an A-factor-dependent promoter in the streptomycin biosynthetic gene cluster of Streptomyces griseus. Molecular & General Genetics, 229(1), 119–128.

- Optimization of Medium for the Production of Streptomycin By Streptomyces Griseus. (2014). International Journal of Innovative Research in Science, Engineering and Technology, 3(7).

- Streptomycin production from chitin using streptomyces griseus. (2013). Loughborough University Institutional Repository.

- Kinetic of streptomycin production and degradation during batch cultivation of Streptomyces griseous in shake flask and bioreactor. (2003).

- Shirato, S., & Nagatsu, C. (1965). Fermentation studies with Streptomyces griseus. II. Synthetic media for the production of streptomycin. Applied Microbiology, 13(5), 669–672.

- Pissowotzki, K., Mansouri, K., & Piepersberg, W. (1991). Genetics of streptomycin production in Streptomyces griseus: nucleotide sequence of five genes, strFGHIK, including a phosphatase gene. Molecular & General Genetics, 231(1), 113–123.

- Ohnuki, T., Imanaka, T., & Aiba, S. (1985). Self-cloning in Streptomyces griseus of an str gene cluster for streptomycin biosynthesis and streptomycin resistance. Journal of Bacteriology, 164(1), 85–94.

- Retzlaff, L., Mayer, G., Beyer, S., Ahlert, J., Verseck, S., Distler, J., & Piepersberg, W. (1993). Genetics of streptomycin production in Streptomyces griseus: molecular structure and putative function of genes strELMB2N. Molecular & General Genetics, 236(2-3), 229–240.

- KEGG PATHWAY: map00521. (n.d.).

- Distler, J., Ebert, A., Mansouri, K., Pissowotzki, K., Stockmann, M., & Piepersberg, W. (1987). Gene cluster for streptomycin biosynthesis in Streptomyces griseus: nucleotide sequence of three genes and analysis of transcriptional activity. Nucleic Acids Research, 15(19), 8041–8056.

- Retzlaff, L., & Distler, J. (1995). The regulator of streptomycin gene expression, StrR, of Streptomyces griseus is a DNA binding activator protein with multiple recognition sites. Molecular Microbiology, 18(1), 151–162.

- Horinouchi, S., & Beppu, T. (1992). A-factor and streptomycin biosynthesis in Streptomyces griseus. Gene, 115(1-2), 167–172.

- Ohnuki, T., Imanaka, T., & Aiba, S. (1985). Self-cloning in Streptomyces griseus of an str gene cluster for streptomycin biosynthesis and streptomycin resistance. Journal of Bacteriology, 164(1), 85–94.

Sources

- 1. KEGG PATHWAY: Streptomycin biosynthesis - Streptomyces griseus [kegg.jp]

- 2. KEGG PATHWAY: map00521 [genome.jp]

- 3. Biosynthesis of N-methyl-L-glucosamine from D-glucose by Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetics of streptomycin production in Streptomyces griseus: nucleotide sequence of five genes, strFGHIK, including a phosphatase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genetics of streptomycin production in Streptomyces griseus: molecular structure and putative function of genes strELMB2N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Self-cloning in Streptomyces griseus of an str gene cluster for streptomycin biosynthesis and streptomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The regulator of streptomycin gene expression, StrR, of Streptomyces griseus is a DNA binding activator protein with multiple recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of streptomycin. Purification and properties of a dTDP-L-dihydrostreptose: streptidine-6-phosphate dihydrostreptosyltransferase from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpsi.org [ijpsi.org]

- 10. [PDF] Fermentation studies with Streptomyces griseus. II. Synthetic media for the production of streptomycin. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Item - Streptomycin production from chitin using streptomyces griseus. - Loughborough University - Figshare [repository.lboro.ac.uk]

chemical synthesis of dihydrostreptomycin from streptomycin

An In-depth Technical Guide to the Chemical Synthesis of Dihydrostreptomycin from Streptomycin

Introduction: The Rationale for a Classic Transformation

Streptomycin, an aminoglycoside antibiotic discovered in 1943, was a landmark in the fight against bacterial infections, particularly tuberculosis[1]. Its structure, however, contains a chemically reactive aldehyde group on the streptose sugar moiety[2]. This functional group is susceptible to degradation, limiting the drug's stability. The chemical reduction of this aldehyde to a primary alcohol yields dihydrostreptomycin (DHSM), a derivative with a similar antimicrobial spectrum but improved chemical stability, especially against alkali[3][4][5]. While ototoxicity concerns have limited its use in humans, dihydrostreptomycin remains a significant compound in veterinary medicine and as a precursor in further chemical synthesis[6][7].

This guide provides a detailed technical overview of the primary synthetic route from streptomycin to dihydrostreptomycin—catalytic hydrogenation—and explores alternative methodologies. It is intended for researchers and drug development professionals seeking a comprehensive understanding of the process, from reaction setup to final product purification and characterization.

Part 1: The Core Synthesis—Catalytic Hydrogenation

The most established and industrially viable method for converting streptomycin to dihydrostreptomycin is catalytic hydrogenation. This process involves the reaction of a streptomycin salt in solution with hydrogen gas in the presence of a metal catalyst. The core of this transformation is the selective reduction of the aldehyde group to a primary alcohol.

The Mechanism: A Surface-Catalyzed Addition

The conversion of streptomycin's aldehyde to dihydrostreptomycin's primary alcohol is a classic reduction reaction. The catalyst, typically a finely divided transition metal, adsorbs hydrogen gas onto its surface. The streptomycin molecule then interacts with the catalyst surface, bringing the aldehyde group into proximity with the activated hydrogen atoms, which are then added across the carbonyl double bond.

Caption: The reduction of streptomycin's aldehyde to a primary alcohol.

Choice of Catalyst: Balancing Activity, Cost, and Selectivity

The choice of catalyst is a critical parameter influencing reaction efficiency, cost, and potential side reactions.

-

Noble Metal Catalysts (Platinum, Palladium): These are highly effective and widely used catalysts for this hydrogenation. Adams' catalyst (Platinum Dioxide, PtO₂) is a common choice, activated in situ by hydrogen to form highly active platinum black[8]. Palladium on a support is also effective[9]. While efficient, the high cost of these noble metals is a significant consideration for large-scale production[10].

-

Raney Nickel: As a more economical alternative, Raney nickel, a high-surface-area nickel-aluminum alloy, has been successfully employed[10][11]. Its use, however, requires careful control of reaction conditions. Temperatures must be maintained within a specific window (typically 50-105°C) to achieve a practical reaction rate without causing destructive hydrogenation or degradation of the aminoglycoside structure[10]. Raney nickel's high activity stems from its porous structure and the hydrogen absorbed during its activation[12][13].

Reaction Conditions: A Comparative Overview

The optimal reaction conditions are highly dependent on the chosen catalyst. The following table summarizes typical parameters derived from established patents and literature.

| Parameter | Noble Metal Catalyst (e.g., Palladium) | Raney Nickel Catalyst |

| Pressure | Atmospheric to moderate pressure | Superatmospheric pressures |

| Temperature | Ambient | 50 - 105°C (preferably ~75°C)[10] |

| Solvent | Aqueous solution (e.g., water)[9] | Aqueous solution |

| pH | Typically acidic to neutral | Neutral |

| Reaction Time | Can be up to 24 hours[9] | Generally faster due to higher pressure/temp |

| Key Insight | High efficiency and selectivity. | More economical but requires precise temperature control to prevent degradation[10]. |

General Experimental Protocol: Catalytic Hydrogenation

This protocol provides a generalized procedure. Specific quantities and conditions must be optimized based on the chosen catalyst and scale.

Workflow Diagram

Caption: General workflow for the catalytic hydrogenation of streptomycin.

Step-by-Step Methodology:

-

Preparation: A solution of a water-soluble streptomycin salt (e.g., streptomycin sulfate) is prepared in a suitable solvent, typically purified water[9].

-

Catalyst Introduction: The chosen catalyst (e.g., Adams' catalyst, Raney nickel) is added to the streptomycin solution in a pressure-rated hydrogenation reactor.

-

Hydrogenation: The reactor is sealed, purged of air, and pressurized with hydrogen gas. The reaction mixture is agitated and heated to the desired temperature (e.g., ~75°C for Raney nickel)[10].

-

Monitoring: The reaction is monitored by observing the uptake of hydrogen. The process is typically complete when approximately one molar equivalent of hydrogen has been consumed per mole of streptomycin[9].

-

Workup: Upon completion, the reactor is cooled, and the excess hydrogen pressure is safely vented. The reaction mixture is filtered to remove the solid catalyst. The resulting filtrate contains the crude dihydrostreptomycin salt.

Part 2: Alternative Reduction Methodologies

While catalytic hydrogenation is the industrial standard, other reducing agents can achieve the same transformation, particularly on a laboratory scale.

Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a milder reducing agent capable of selectively reducing aldehydes in the presence of other functional groups.

-

Advantages: This method operates under ambient temperature and pressure, making it highly accessible for laboratory synthesis without the need for specialized high-pressure equipment[14]. The reaction is often faster and easier to set up.

-

Protocol: Commercially available streptomycin sulfate can be reduced with an aqueous solution of sodium borohydride[14]. The reaction is typically performed in water, and the crude dihydrostreptomycin can be precipitated and collected for further purification[15].

-

Causality: The choice of NaBH₄ represents a trade-off. It offers operational simplicity and safety, which is ideal for smaller-scale or research applications. However, the cost of the reagent and the stoichiometry required may make it less economical for industrial-scale production compared to catalytic hydrogenation. A recent study demonstrated the use of potassium borohydride (KBH₄) in a microreactor, achieving a 99.81% conversion rate in just 3 minutes, highlighting the potential for process intensification with chemical reductants[16].

Part 3: Purification and Characterization

Transforming the crude, post-reaction filtrate into a highly pure, crystalline product is a multi-step process crucial for meeting pharmaceutical standards.

Purification Workflow

Modern purification processes often involve a series of chromatographic and filtration steps to remove unreacted starting material, catalyst residues, and other impurities.

Caption: A comprehensive purification process based on modern patent literature[17].

Crystallization: The Path to High Purity

Crystallization is a key final step to obtain a stable, high-purity solid product.

-

Self-Validating Protocol: A well-designed crystallization protocol is inherently self-validating; only the desired molecule with the correct stereochemistry and purity will readily fit into the crystal lattice, excluding impurities.

-

Key Parameters:

-

pH Adjustment: The pH of the aqueous dihydrostreptomycin sulfate solution is critical. Optimal crystal formation occurs at a pH of about 4.5, although a range of 4.0 to 5.5 is acceptable[18].

-

Solvent-Antisolvent System: Methanol is commonly used as an antisolvent. It is added to the aqueous solution of dihydrostreptomycin sulfate until a faint turbidity appears, indicating the solution is nearing saturation[18].

-

Seeding and Maturation: The solution is then allowed to stand, often with stirring and sometimes with the addition of seed crystals, to allow for the slow and orderly growth of dihydrostreptomycin sulfate crystals[18].

-

Recovery: The resulting crystals are recovered by filtration, washed, and dried.

-

Analytical Characterization

Confirmation of the final product's identity and purity is achieved through a combination of chromatographic and spectroscopic techniques.

-

Chromatography: High-Performance Liquid Chromatography (HPLC), particularly using Hydrophilic Interaction Chromatography (HILIC), is effective for separating the highly polar streptomycin and dihydrostreptomycin molecules[19]. This allows for the quantification of product purity and detection of any residual starting material.

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the product, providing definitive evidence of the conversion. The expected mass difference corresponds to the addition of two hydrogen atoms (Streptomycin: C₂₁H₃₉N₇O₁₂, Molar Mass: 581.57 g/mol ; Dihydrostreptomycin: C₂₁H₄₁N₇O₁₂, Molar Mass: 583.59 g/mol )[3][19].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide a complete structural confirmation of the molecule, verifying the conversion of the aldehyde proton signal to signals corresponding to the new hydroxymethyl group protons[20].

Conclusion

The synthesis of dihydrostreptomycin from streptomycin is a well-established chemical transformation, primarily accomplished through catalytic hydrogenation. The choice between noble metal and base metal catalysts is driven by a balance of cost, efficiency, and process control. While alternative methods like borohydride reduction offer simplicity for lab-scale work, catalytic routes remain the industrial standard. Rigorous purification, particularly through ion-exchange chromatography and controlled crystallization, is essential for achieving the high purity required for pharmaceutical applications. The analytical techniques of HPLC and mass spectrometry provide the ultimate validation of a successful synthesis. This foundational process continues to be relevant in veterinary medicine and as a starting point for the development of novel aminoglycoside derivatives.

References

- Wolf, F. J. (1952). Preparation of crystalline dihydro-streptomycin sulfate. U.S. Patent No. 2,590,141. Washington, DC: U.S.

- 一种硫酸双氢链霉素的制备方法 (A kind of preparation method of dihydrostreptomycin sulfate). (2017).

- Yamasaki, T., Tsuchiya, T., & Umezawa, S. (1978). A synthesis of dihydrostreptomycin. The Journal of Antibiotics, 31(12), 1233–1237. [Link]

- Richards, M. R., et al. (2021). Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)-1,3-diazido-2,5,6-tri-O-benzylstreptamine. The Journal of Organic Chemistry. [Link]

- Carboni, R. A., & Regna, P. P. (1950). Hydrogenation of streptomycin. U.S. Patent No. 2,522,858. Washington, DC: U.S.

- Justia Patents. (n.d.). Dihydrostreptomycin Or Derivative Patents (Class 536/15).

- Wikipedia. (n.d.). Dihydrostreptomycin.

- Umezawa, S., Yamasaki, T., Kubota, Y., & Tsuchiya, T. (1975). Total Synthesis of Dihydrostreptomycin. Bulletin of the Chemical Society of Japan, 48(2), 563-566. [Link]

- Schenck, J. R., & Spielman, M. A. (1951). Verfahren zur Herstellung von Dihydrostreptomycin und seinen Salzen.

- Richards, M. R., et al. (2021). Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)-1,3-diazido-2,5,6-tri-O-benzylstreptamine.

- Fried, J., & Wintersteiner, O. (1950). Methods of converting mannosidostreptomycin and dihydromannosidostreptomycin into streptomycin and dihydrostreptomycin, respectively. U.S. Patent No. 2,493,489. Washington, DC: U.S.

- Charley, P. J. (1956). Crystallization of dihydrostreptomycin sulphate. U.S. Patent No. 2,744,892. Washington, DC: U.S.

- Walker, J. B., & Walker, M. S. (1970). Streptomycin Biosynthesis and Metabolism. Journal of Biological Chemistry, 245(24), 6683-6689. [Link]

- Heitzman, R. J. (1997). Dihydrostreptomycin/Streptomycin. FAO Food and Nutrition Paper 41/10. [Link]

- National Center for Biotechnology Information. (n.d.). Dihydrostreptomycin. PubChem Compound Database.

- Song, D., et al. (2022). Dehydroquinate Synthase Directly Binds to Streptomycin and Regulates Susceptibility of Mycobacterium bovis to Streptomycin in a Non-canonical Mode. Frontiers in Microbiology. [Link]

- Wang, T., et al. (2020). Large-Scale Synthesis of Dihydrostreptomycin via Hydrogenation of Streptomycin in a Membrane Dispersion Microreactor. Chinese Journal of Chemical Engineering. [Link]

- Sun, H., et al. (2012). Analysis of impurities in streptomycin and dihydrostreptomycin by hydrophile interaction chromatography/electrospray ionization quadrupole ion trap/time-of-flight mass spectrometry. Analytica Chimica Acta, 753, 61-70. [Link]

- Australian Pesticides and Veterinary Medicines Authority. (2020). Streptomycin, dihydrostreptomycin, streptomycin/penicillin and dihydrostreptomycin/penicillin chemical review. [Link]

- Thorve, K. (2023). An Overview on Streptomycin: Its Mechanism and Clinical Applications. Journal of Bacteriology and Parasitology. [Link]

- Kao, G. N., Tilak, B. D., & Venkataraman, K. (1950). Raney Nickel Reductions. Part II. Proceedings of the Indian Academy of Sciences - Section A, 32(5), 309-315. [Link]

- Wikipedia. (n.d.). Raney nickel.

- INCHEM. (1995). Dihydrostreptomycin. WHO Food Additives Series 34. [Link]

- European Medicines Agency. (2000). Streptomycin and Dihydrostreptomycin Summary Report (1). [Link]

- Santoro, C., et al. (2019). Iron-streptomycin derived catalyst for efficient oxygen reduction reaction in ceramic microbial fuel cells operating with urine.

- Food and Agriculture Organization of the United Nations. (n.d.). Dihydrostreptomycin - Streptomycin.

- Chemistry university. (2021, April 13). Raney Nickel Reduction [Video]. YouTube. [Link]

- Ashenhurst, J. (2011, September 30). Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]

- Chemistry university. (2021, June 22). Raney Nickel Reduction Mechanism [Video]. YouTube. [Link]

- Gjelstad, A., et al. (2017). Chemical structure of streptomycin and dihydrostreptomycin (IS).

- Santoro, C., et al. (2019). Iron-streptomycin derived catalyst for efficient oxygen reduction reaction in ceramic microbial fuel cells operating with urine.

- Wikipedia. (n.d.). Adams' catalyst.

- SCIEX. (n.d.). Analysis of Streptomycin and its Metabolite in Honey Using the SCIEX Triple Quad 3500 System. [Link]

- Weininger, S. J. (1971). Preparation of platinum metal oxide reduction catalyst. U.S. Patent No. 3,562,122. Washington, DC: U.S.

- Wang, J. X., et al. (2007). Catalytic Duality of Platinum Surface Oxides in the Oxygen Reduction and Hydrogen Oxidation Reactions. The Journal of Physical Chemistry C, 111(47), 17535-17540. [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. researchgate.net [researchgate.net]

- 3. Dihydrostreptomycin - Wikipedia [en.wikipedia.org]

- 4. US2493489A - Methods of converting mannosidostreptomycin and dihydromannosidostreptomycin into streptomycin and dihydrostreptomycin, respectively - Google Patents [patents.google.com]

- 5. 820. Dihydrostreptomycin (WHO Food Additives Series 34) [inchem.org]

- 6. Dihydrostreptomycin | C21H41N7O12 | CID 439369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. Adams' catalyst - Wikipedia [en.wikipedia.org]

- 9. DE862445C - Process for the preparation of dihydrostreptomycin and its salts - Google Patents [patents.google.com]

- 10. US2522858A - Hydrogenation of streptomycin - Google Patents [patents.google.com]

- 11. Raney nickel - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)-1,3-diazido-2,5,6-tri-O-benzylstreptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. CN106928288A - A kind of preparation method of dihydrostreptomycin sulfate - Google Patents [patents.google.com]

- 18. US2590141A - Preparation of crystalline dihydro-streptomycin sulfate - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. A synthesis of dihydrostreptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Stability of Dihydrostreptomycin Sulfate Powder

This guide provides a comprehensive technical overview of the stability profile of dihydrostreptomycin sulfate, a critical aminoglycoside antibiotic. Designed for researchers, formulation scientists, and quality control professionals, this document delves into the intrinsic physicochemical properties, degradation pathways, analytical methodologies for stability assessment, and best practices for storage and handling. Our approach is grounded in established scientific principles to ensure the integrity and efficacy of this important pharmaceutical compound.

Core Physicochemical Characteristics

A thorough understanding of the fundamental properties of dihydrostreptomycin sulfate is paramount to predicting its stability and behavior. It is a semi-synthetic derivative of streptomycin, belonging to the aminoglycoside class of antibiotics.[1][2]

Table 1: Key Physicochemical Properties of Dihydrostreptomycin Sulfate

| Property | Description | Supporting References |

| Chemical Formula | (C₂₁H₄₁N₇O₁₂)₂ · 3H₂SO₄ | [3][4] |

| Molecular Weight | ~1461.4 g/mol | [1][2][5] |

| Appearance | White or almost white crystalline powder. | [1] |

| Solubility | Freely soluble in aqueous solutions, such as water and PBS (pH 7.2).[1][3][4][6] Insoluble in organic solvents like DMSO.[7] | [1][3][4][6][7] |

| pH (in solution) | A solution containing 200 mg/mL in water typically exhibits a pH between 4.5 and 7.0. For oral-grade material, the range can be broader, from 3.0 to 7.0.[8] | [8] |

| Hygroscopicity | The compound is susceptible to moisture absorption. USP standards specify a loss on drying of not more than 5.0% when dried under vacuum at 60°C for 3 hours.[8] | [8] |

Chemical Stability and Degradation Pathways

The stability of dihydrostreptomycin sulfate is influenced by several environmental factors, including pH, temperature, and light. Its complex structure, featuring glycosidic linkages and multiple amino and hydroxyl groups, presents several potential sites for chemical degradation.

Influence of pH

The pH of the environment is a critical determinant of dihydrostreptomycin's stability. Both acidic and alkaline conditions can catalyze hydrolytic degradation.[9][10]

-

Acidic Hydrolysis: Under acidic conditions, the glycosidic bonds are susceptible to cleavage, which can break the molecule into its constituent parts, such as streptidine and streptobiosamine, leading to a loss of antibiotic activity.[11]

-

Alkaline Hydrolysis: In alkaline environments, degradation can also occur, potentially involving the de-guanidino groups or other structural rearrangements.[12][13] Studies on related aminoglycosides confirm that extreme pH levels generally accelerate degradation.[9][14] The optimal pH for stability in solution is generally within the slightly acidic to neutral range.[15]

Thermal Degradation

Exposure to elevated temperatures can accelerate the degradation of dihydrostreptomycin. Thermal stress can induce hydrolysis and other decomposition reactions.[11] For this reason, controlled temperature storage is essential. The solid powder form is significantly more stable than its aqueous solutions.

Oxidative Degradation

While less documented than hydrolysis, aminoglycosides can be susceptible to oxidative processes, which could target the various amino and hydroxyl functional groups present in the molecule.[9][16] The presence of oxidizing agents or exposure to environments that promote oxidation should be carefully controlled.

Photostability

As a precautionary measure for most pharmaceutical powders, dihydrostreptomycin sulfate should be protected from direct sunlight and strong UV light to prevent potential photolytic degradation.[17]

Below is a conceptual diagram illustrating the primary degradation forces acting on dihydrostreptomycin sulfate.

Caption: Primary degradation pathways for Dihydrostreptomycin Sulfate.

Stability-Indicating Analytical Methodologies

To accurately assess the stability of dihydrostreptomycin sulfate, a validated stability-indicating analytical method is required. Such a method must be able to resolve the intact drug from its degradation products and any process-related impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[18][19]

Experimental Protocol: Stability-Indicating HPLC-UV Method

This protocol is a representative example synthesized from published methods for the analysis of dihydrostreptomycin sulfate.[18][20][21]

1. Objective: To quantify dihydrostreptomycin sulfate and separate it from potential degradation products.

2. Materials & Equipment:

-

HPLC system with UV detector (e.g., Agilent 1200 series)[18]

-

Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)[18]

-

Dihydrostreptomycin Sulfate Reference Standard

-

Reagents: Acetonitrile (HPLC grade), Sodium Sulfate, Sodium Octanesulfonate, Orthophosphoric Acid, Purified Water.

3. Chromatographic Conditions:

-

Mobile Phase: An isocratic mobile phase is typically employed. A representative composition is an aqueous solution containing 0.1% phosphoric acid or a buffered solution with an ion-pairing agent.[18] For example, an aqueous solution containing sodium sulfate (4 g/L), sodium octanesulfonate (1.5 g/L), acetonitrile (100 mL/L), and 0.2 M phosphate buffer pH 3.0 (50 mL/L).[20][21]

-

Rationale: Dihydrostreptomycin is highly polar. Sodium octanesulfonate acts as an ion-pairing agent, forming a neutral complex with the positively charged analyte, thereby increasing its retention on the nonpolar C18 stationary phase.

-

-

Flow Rate: 1.5 mL/min.[18]

-

Injection Volume: 20 µL.[18]

-

Detection Wavelength: 205-210 nm.[18][20][21]

-

Rationale: Aminoglycosides lack a strong chromophore, requiring detection at low UV wavelengths for adequate sensitivity.

-

-

Column Temperature: Ambient or controlled at 25°C.

-

Run Time: Sufficient to allow for the elution of all degradation products (e.g., 10-20 minutes).

4. Standard & Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve the Dihydrostreptomycin Sulfate RS in purified water to achieve a known concentration (e.g., 500 µg/mL).

-

Sample Solution: Prepare the test sample (e.g., from a forced degradation study) by dissolving it in purified water to a similar target concentration. Filter through a 0.45 µm syringe filter before injection.

5. Validation Parameters (as per ICH Guidelines):

-

Specificity: Demonstrate that degradation products and impurities do not interfere with the main analyte peak (peak purity analysis).

-

Linearity: Establish a linear relationship between concentration and peak area over a defined range (e.g., 200-800 µg/mL).[18]

-

Accuracy & Precision: Determine the closeness of test results to the true value and the degree of scatter between a series of measurements.

-

Limits of Detection (LOD) & Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

Forced Degradation Studies: A Systematic Approach

Forced degradation (or stress testing) is indispensable for elucidating the intrinsic stability of a drug substance. It provides insights into degradation pathways, helps develop and validate stability-indicating methods, and informs formulation and packaging decisions.

Experimental Workflow: Forced Degradation Study

The workflow involves subjecting the dihydrostreptomycin sulfate powder (or a solution thereof) to harsh conditions and analyzing the resulting degradation using the validated HPLC method described above.

Caption: Experimental workflow for a forced degradation study.

Protocol: Forced Degradation of Dihydrostreptomycin Sulfate

-

Preparation: Prepare a 1 mg/mL solution of dihydrostreptomycin sulfate in purified water.

-

Acid Hydrolysis: Mix equal volumes of the drug solution and 1.0 M HCl. Heat at 60-80°C for 2-8 hours. At specified time points, withdraw an aliquot, neutralize with 1.0 M NaOH, and dilute to the target concentration for HPLC analysis.

-

Alkaline Hydrolysis: Mix equal volumes of the drug solution and 0.1 M NaOH. Keep at room temperature for 1-4 hours. Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for analysis.

-

Oxidative Degradation: Mix equal volumes of the drug solution and 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for several hours, protected from light. Withdraw aliquots and dilute for analysis.

-

Thermal Degradation:

-

Solution: Store the drug solution at 80°C for 24-48 hours.

-

Solid: Place the powder in an oven at 80°C for 48 hours. Dissolve the stressed powder in water for analysis.

-

-

Photostability: Expose the powder and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Analyze against a dark control.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method.

Table 2: Expected Outcomes from Forced Degradation Studies

| Stress Condition | Expected Degradation | Primary Degradation Pathway |

| Acidic (HCl, Heat) | Significant | Hydrolysis of glycosidic bonds. |

| Alkaline (NaOH, RT) | Significant | Hydrolysis and potential rearrangements. |

| Oxidative (H₂O₂) | Moderate | Oxidation of amine and alcohol groups. |

| Thermal (Heat) | Moderate to Significant | Primarily hydrolysis and other decompositions. |

| Photolytic (Light) | Low to Moderate | Photolytic cleavage or rearrangement. |

Recommended Storage and Handling

Based on its physicochemical properties and stability profile, the following storage and handling procedures are recommended to maintain the integrity of dihydrostreptomycin sulfate powder.

-

Storage Temperature: For long-term stability, the powder should be stored in a freezer, typically at -20°C.[4][17] For routine laboratory use over shorter periods, storage at 2-8°C is also acceptable.[1][3]

-

Container: Preserve in tight, well-sealed containers to protect from moisture and atmospheric contamination.[8]

-

Protection from Light: Keep containers in a dark place or use opaque containers to avoid exposure to light.[17]

-

Handling: Avoid inhalation of the powder or contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17][22] Handle in a well-ventilated area.

Conclusion